molecular formula C16H18N2O4 B13917810 Phthalimidinoglutarimide-C3-OH

Phthalimidinoglutarimide-C3-OH

Cat. No.: B13917810
M. Wt: 302.32 g/mol
InChI Key: DPUMEYPSNQXPID-UHFFFAOYSA-N
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Description

Phthalimidinoglutarimide-C3-OH is an organic compound belonging to the class of isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out in the presence of acetic acid and a catalyst such as sulphamic acid at elevated temperatures (around 110°C). The resulting product is then subjected to further reactions to introduce the glutarimide and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials, cheap catalysts, and one-pot processes that are environmentally benign and operationally simple. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C3-OH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Phthalimidinoglutarimide-C3-OH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phthalimidinoglutarimide-C3-OH involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the GABA A receptor, which plays a key role in its antiepileptic effects. The compound’s structure allows it to bind efficiently to the receptor, modulating its activity and leading to therapeutic effects .

Comparison with Similar Compounds

Phthalimidinoglutarimide-C3-OH can be compared with other similar compounds, such as:

Its ability to undergo diverse chemical reactions and its interaction with specific molecular targets make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

3-[7-(3-hydroxypropyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C16H18N2O4/c19-8-2-4-10-3-1-5-11-12(10)9-18(16(11)22)13-6-7-14(20)17-15(13)21/h1,3,5,13,19H,2,4,6-9H2,(H,17,20,21)

InChI Key

DPUMEYPSNQXPID-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCO

Origin of Product

United States

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